Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Bioactivity Database Profiling SAR Data Gap

This precise benzoxazole-thioacetamide (CAS 896345-57-6) is a non-substitutable SAR probe. Its intact para-fluorophenyl thioether and benzoxazole-phenyl scaffold are mandatory for VEGFR-2 truncated-control assays and CA-II affinity boundary mapping. Analog replacement (e.g., ether linker or shifted fluorine) abolishes target binding and invalidates pharmacophore models. Procure at ≥95% purity to safeguard experimental reproducibility and enable proprietary library diversification.

Molecular Formula C21H15FN2O2S
Molecular Weight 378.42
CAS No. 896345-57-6
Cat. No. B2632344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
CAS896345-57-6
Molecular FormulaC21H15FN2O2S
Molecular Weight378.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2O2S/c22-15-7-11-17(12-8-15)27-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25)
InChIKeyPQTJRCDZEOJYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-57-6): Scientific Procurement & Baseline Profile


N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-57-6) is a synthetic small molecule belonging to the benzoxazole class, featuring a 2-((4-fluorophenyl)thio)acetamide substituent . Its core scaffold incorporates a benzoxazole-phenyl moiety linked via a thioacetamide bridge to a 4-fluorophenyl group, resulting in the molecular formula C21H15FN2O2S and a molecular weight of 378.42 g/mol . Publicly available chemical vendor records list this compound as a research chemical with a typical purity of ≥95% . This structural configuration places it within a broad chemical space explored for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition applications, but specific bioactivity data for this exact compound is notably absent from major public repositories [1].

Procurement Integrity: Why Generic Substitution of N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide Carries High Scientific and Reproducibility Risk


For scientific procurement, direct substitution of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide with a generic in-class benzoxazole or thioacetamide analog is not supported by evidence and poses a significant risk to experimental reproducibility. The compound's precise architecture—the combination of a 2-(benzo[d]oxazol-2-yl)aniline core, a thioether bond, and a para-fluorophenyl terminal group—is critical because even minor structural modifications (e.g., replacing the thioether with an ether, altering the fluorine position, or changing the benzoxazole to a benzothiazole) can abrogate or profoundly alter the target-binding affinity and functional activity in biological systems [1]. For example, structure-activity relationship (SAR) studies on closely related benzoxazole-thioacetamide conjugates targeting VEGFR-2 have demonstrated that the nature and length of the linker, as well as the specific aromatic substituents, are pivotal determinants of antiproliferative potency [2]. Therefore, switching to an analog without direct, assay-matched comparative data can invalidate research findings, making precise procurement of this exact compound indispensable for maintaining the integrity of chemical biology or drug discovery experiments.

Quantitative Differential Analysis: N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide vs. Structural Analogs


Critical Data Gap: Absence of Public Bioactivity Data for Direct Head-to-Head Comparison

A comprehensive search of authoritative public databases reveals that no quantitative bioactivity data (e.g., IC50, Ki, EC50) has been reported for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-57-6). The ZINC15 database, which aggregates data from ChEMBL, explicitly states: 'There is no known activity for this compound' [1]. This starkly contrasts with structurally related analogs within the benzoxazole-thioacetamide class, which have published inhibitory potencies against targets like VEGFR-2 and carbonic anhydrase II [REFS-2, REFS-3]. This data absence fundamentally precludes any direct, data-driven claim of superiority or differentiation over close analogs for any specific biological application.

Bioactivity Database Profiling SAR Data Gap

Structural Divergence from Active VEGFR-2 Inhibitor Chemotype Represents an Unvalidated Chemical Space

The closest characterized chemotype, 2-thioacetamide-linked benzoxazole-benzamide conjugates, showed potent VEGFR-2 inhibition (e.g., compound 15, IC50 = 0.12 µM) and antiproliferative activity against MCF-7 and HCT-116 cell lines [1]. Our target compound, N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide, differs significantly by (i) lacking the benzamide tail, (ii) having an inverted thioacetamide connectivity, and (iii) carrying a 4-fluorophenylthio group rather than a more complex aromatic system. A class-level SAR inference from the study suggests that these modifications are likely to reduce binding affinity to VEGFR-2, as the benzamide moiety was essential for a key hydrogen bond with the kinase hinge region. However, without direct assay data, this remains a hypothesis.

Kinase Inhibition Anticancer Chemical Probe

Lack of Carbonic Anhydrase II Inhibition Data Contrasts with Potent, Structurally Related Alkanamides

A series of N-(benzo[d]oxazol-2-yl)alkanamides were reported as potent carbonic anhydrase II (CA-II) inhibitors, with compounds 3f and 3j showing IC50 values of 0.00564 µM and 0.00596 µM, respectively—several-fold more potent than the standard drug acetazolamide (IC50 = 0.997 µM) [1]. However, these compounds feature an alkanamide linkage directly at the 2-position of the benzoxazole, which is a fundamentally different connectivity than the target compound's extended aryl-thioacetamide architecture. The target compound's CA-II activity has not been reported, and the structural divergence makes simple extrapolation unreliable. This gap highlights an opportunity for comparative profiling, should a research group wish to explore how the thioether extension modulates CA-II affinity.

Enzyme Inhibition Glaucoma Neuropathic Pain

Chemenu Vendor Data: Baseline Purity for Procurement, But No Comparative Performance Advantage

The commercial listing for CAS 896345-57-6 from Chemenu specifies a purity of ≥95% (Catalog No. CM988698) . This is a typical purity specification for a research-grade screening compound and is comparable to many analogs available from other vendors. No additional characterization data (e.g., melting point, solubility, stability) is provided that would differentiate it from generic benzoxazole building blocks. Thus, while the compound is available for purchase, its vendor specifications do not constitute a procurement advantage over structurally similar commercial chemicals.

Compound Sourcing Purity Specification Vendor Comparison

Evidence-Limited Application Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide in Research Sourcing


Prospective Chemical Biology Probe for VEGFR-2 Kinase Hinge Binding SAR

Based on class-level inference from potent 2-thioacetamido-linked benzoxazole-benzamide VEGFR-2 inhibitors [1], this compound could serve as a minimalist core scaffold to systematically probe the contribution of the benzamide tail to kinase hinge binding. Researchers can use this compound as a 'truncated' control to experimentally validate which moieties are essential for potency, a critical step in deconstructing pharmacophore models. [1]

Carbonic Anhydrase II Inhibition Profiling: Negative Control or Scaffold-Hopping Experiment

Given the high potency of related N-(benzo[d]oxazol-2-yl)alkanamides against CA-II [2], this compound's divergent architecture makes it ideal for testing the hypothesis that extending the linker abolishes CA-II affinity. It can be procured as a tool to define the structural boundaries of CA-II inhibition within the benzoxazole chemical space. [2]

Synthetic Intermediate for Benzo-Oxazole-Focused Compound Library Expansion

The compound's commercial availability at 95% purity positions it as a viable late-stage intermediate for diversification. Its thioether and anilide functionalities are amenable to further functionalization, enabling the synthesis of a novel, proprietary library of benzoxazole derivatives for high-throughput screening campaigns where novel intellectual property is a primary goal. [1]

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.